molecular formula C10H18 B14306064 (3Z,5Z)-2,7-Dimethyl-3,5-octadiene CAS No. 115464-38-5

(3Z,5Z)-2,7-Dimethyl-3,5-octadiene

Cat. No.: B14306064
CAS No.: 115464-38-5
M. Wt: 138.25 g/mol
InChI Key: FPZPWGSFHQXVRT-KQQUZDAGSA-N
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Description

Contextualization within Conjugated Diene Chemistry

Conjugated dienes are compounds that contain two double bonds separated by a single bond. libretexts.org This arrangement allows for the delocalization of pi electrons across the four carbon atoms of the diene system, which imparts unique stability and reactivity compared to non-conjugated dienes. libretexts.org The delocalized electron density in conjugated dienes can be observed through techniques like electrostatic potential mapping. libretexts.org

The reactivity of conjugated dienes is a cornerstone of organic synthesis. nih.gov They can undergo a variety of reactions, including electrophilic additions and cycloadditions. kingraju.liveyoutube.com In electrophilic addition reactions, conjugated dienes can yield both 1,2- and 1,4-addition products, with the reaction outcome often dependent on kinetic versus thermodynamic control. youtube.com

Significance of Defined Stereochemistry in Organic Synthesis and Reactivity

The stereochemistry of a diene is crucial as it dictates the geometry of the products in many reactions and influences the biological activity of the final molecule. nih.gov The stereoselective synthesis of 1,3-dienes is a major focus in organic chemistry, with numerous methods developed to control the E/Z (trans/cis) configuration of the double bonds. nih.govmdpi.com

For (3Z,5Z)-2,7-Dimethyl-3,5-octadiene, the two "Z" configured double bonds create a specific molecular shape that can influence its participation in reactions like the Diels-Alder cycloaddition. The Diels-Alder reaction, a powerful tool for forming six-membered rings, is highly sensitive to the diene's conformation. kingraju.live While many dienes favor a more stable s-trans conformation, the s-cis conformation is required for the Diels-Alder reaction to proceed. The substituents on the diene can influence the equilibrium between these conformations.

The synthesis of stereodefined (Z,Z)-dienes can be achieved through various modern synthetic methods. These include:

Palladium-catalyzed cross-coupling reactions: Methods like the Suzuki and Heck couplings can be tailored to produce (Z,Z)-dienes with high stereoselectivity. mdpi.comnih.gov

Metathesis: Ring-closing metathesis of appropriate precursors can lead to the formation of cyclic systems that can be opened to yield stereodefined dienes. mdpi.com

Reduction of alkynes: The partial reduction of a diyne precursor using catalysts like Lindlar's catalyst can stereoselectively produce a (Z,Z)-diene.

Historical Trajectory of Research on Stereodefined Diene Systems

The study of stereodefined dienes has a rich history, closely tied to the development of stereocontrolled synthesis. Early research focused on understanding the fundamental reactivity of dienes, with the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928 being a landmark achievement.

The mid-20th century saw the development of various synthetic methods that allowed for greater control over the stereochemistry of organic molecules. The Wittig reaction, discovered in the 1950s, provided a reliable method for forming alkenes with some degree of stereocontrol.

More recently, the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, has revolutionized the synthesis of stereodefined dienes. mdpi.com These methods offer high levels of stereoselectivity and functional group tolerance, making the synthesis of complex molecules with specific diene geometries, like that in this compound, more accessible for academic study. nih.govmdpi.com Research continues to focus on developing even more efficient and sustainable methods for the stereoselective construction of 1,3-dienes. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115464-38-5

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(3E,5E)-2,7-dimethylocta-3,5-diene

InChI

InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h5-10H,1-4H3/b7-5+,8-6+

InChI Key

FPZPWGSFHQXVRT-KQQUZDAGSA-N

Isomeric SMILES

CC(/C=C/C=C/C(C)C)C

Canonical SMILES

CC(C)C=CC=CC(C)C

Origin of Product

United States

Nomenclature and Stereochemical Representation of 3z,5z 2,7 Dimethyl 3,5 Octadiene

IUPAC Nomenclature Principles for Alkyl-substituted Conjugated Dienes

The IUPAC system provides a set of rules to assign a unique and unambiguous name to every organic compound. For alkyl-substituted conjugated dienes like (3Z,5Z)-2,7-Dimethyl-3,5-octadiene, the naming process follows a clear and logical sequence. libretexts.orgorgoreview.comscribd.com

The fundamental steps to naming such compounds are:

Identify the Parent Chain: The longest continuous carbon chain that contains both double bonds is identified as the parent chain. orgoreview.comscribd.com In this case, the longest chain consists of eight carbon atoms, making it an "octadiene."

Numbering the Parent Chain: The chain is numbered to give the double bonds the lowest possible locants (positions). orgoreview.comscribd.com Numbering from either end of the octadiene chain results in the double bonds starting at carbons 3 and 5.

Identifying and Locating Substituents: Any groups attached to the parent chain are identified as substituents. In this molecule, there are two methyl groups (CH₃).

Assigning Locants to Substituents: The positions of the substituents are indicated by the number of the carbon atom on the parent chain to which they are attached. Here, the methyl groups are on carbons 2 and 7.

Alphabetizing Substituents: If different substituents are present, they are listed in alphabetical order. orgoreview.com Since both substituents are methyl groups, the prefix "di-" is used. orgoreview.com

Assembling the Full Name: The full IUPAC name is constructed by combining the names and locants of the substituents, the parent chain name, and the locants of the double bonds. This results in the name 2,7-dimethylocta-3,5-diene. nih.gov

A conjugated diene is characterized by having two double bonds separated by a single bond. libretexts.orgchemistrysteps.com This arrangement allows for the delocalization of pi electrons across the four carbons of the diene system, which imparts increased stability compared to non-conjugated (isolated) dienes where the double bonds are separated by more than one single bond. libretexts.orgchemistrysteps.com

E/Z Designation for the (3Z,5Z) Configuration in Octadienes

The "(3Z,5Z)" prefix in the name of the compound specifies the stereochemistry, or the three-dimensional arrangement, around the double bonds. Since double bonds restrict rotation, they can lead to the formation of geometric isomers. The E/Z designation is the standard IUPAC method for describing the configuration of double bonds, especially when the cis-trans system is ambiguous. wikipedia.orgopenstax.orglibretexts.org

The assignment of E or Z is based on the Cahn-Ingold-Prelog (CIP) priority rules: wikipedia.orgopenstax.org

Assign Priorities: For each carbon atom of the double bond, the two attached groups are assigned a priority based on their atomic number. The atom with the higher atomic number gets higher priority. openstax.org

Determine Configuration:

If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning "together"). wikipedia.orgopenstax.org

If the higher-priority groups are on opposite sides , the configuration is E (from the German entgegen, meaning "opposite"). wikipedia.orgopenstax.org

For This compound :

At the C3=C4 double bond:

At C3, the isopropyl group (-CH(CH₃)₂) has a higher priority than the hydrogen atom.

At C4, the rest of the carbon chain has a higher priority than the hydrogen atom.

Since the higher priority groups are on the same side, the configuration is 3Z .

At the C5=C6 double bond:

At C5, the rest of the carbon chain has a higher priority than the hydrogen atom.

At C6, the isopropyl group (-CH(CH₃)₂) has a higher priority than the hydrogen atom.

As the higher priority groups are on the same side, the configuration is 5Z .

Therefore, the complete stereochemical description is (3Z,5Z).

Conformational Isomerism: s-cis and s-trans Forms and their Relevance to this compound

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. chemistrysteps.com For conjugated dienes, rotation around the central single bond (the "s-bond") that connects the two double bonds leads to two primary conformations: s-cis and s-trans. libretexts.org

s-trans conformation: The two double bonds are on opposite sides of the central single bond. This conformation is generally more stable due to reduced steric hindrance. libretexts.orgaklectures.com

s-cis conformation: The two double bonds are on the same side of the central single bond. This conformation is typically less stable because of greater steric repulsion between the substituents on the inner carbons of the diene system. libretexts.orglibretexts.org

While the s-trans conformer is energetically favored, the energy barrier for rotation around the single bond is relatively low, allowing for interconversion between the s-cis and s-trans forms. libretexts.orgaklectures.com The s-cis conformation is a crucial intermediate in certain chemical reactions, most notably the Diels-Alder reaction. libretexts.orgchemistrysteps.com

In the case of this compound, the presence of the bulky isopropyl groups at positions 2 and 7 influences the stability of the different conformers. The steric interactions between these groups and the hydrogens on the central part of the diene system will play a significant role in determining the preferred conformation.

Reaction Pathways and Chemical Transformations of 3z,5z 2,7 Dimethyl 3,5 Octadiene

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of synthetic organic chemistry, enabling the construction of cyclic molecules in a single, often highly stereocontrolled, step. (3Z,5Z)-2,7-Dimethyl-3,5-octadiene, with its conjugated diene system, is a prime candidate for such transformations.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). masterorganicchemistry.com For the reaction to occur, the diene must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. chemistrysteps.comlibretexts.org this compound can achieve this conformation, making it a suitable substrate for Diels-Alder reactions.

The Diels-Alder reaction is renowned for its high degree of stereospecificity, meaning the stereochemistry of the reactants is faithfully translated into the product. libretexts.orgmasterorganicchemistry.com The relative configuration of substituents on both the diene and the dienophile is retained in the newly formed cyclohexene (B86901) ring. libretexts.org

For a (3Z,5Z)-diene, the substituents at the termini of the conjugated system dictate the stereochemistry of the product. In the s-cis conformation of this compound, the "outside" groups (one methyl from each isopropyl group) and the "inside" groups (the other methyl from each isopropyl group and the C4/C5 hydrogens) will each end up on the same face of the product ring. masterorganicchemistry.com This concerted, suprafacial bonding process ensures a predictable stereochemical outcome. libretexts.org

When a cyclic dienophile reacts with a diene, two diastereomeric products, designated endo and exo, can be formed. chemistrysteps.com The endo product, where the substituents of the dienophile are oriented under the diene's π-system in the transition state, is often the major product due to favorable secondary orbital interactions. chemistrysteps.com

Table 1: Predicted Stereochemical Outcome in a Diels-Alder Reaction
Reactant 1 (Diene)Reactant 2 (Dienophile)Predicted Major Product StereochemistryGoverning Principles
This compoundcis-Dienophile (e.g., Maleic Anhydride)cis-fused ring systemStereospecificity: The cis geometry of the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com
This compoundtrans-Dienophile (e.g., Fumarate)trans-substituted ring systemStereospecificity: The trans geometry of the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com
This compoundSubstituted DienophileFavors endo productThe Endo Rule: Favorable secondary orbital interactions stabilize the endo transition state. chemistrysteps.com

The rate and efficiency of the Diels-Alder reaction are significantly influenced by both electronic and steric factors. libretexts.org

Electronic Influence: The reaction is generally fastest between an electron-rich diene and an electron-poor dienophile (a "normal electron-demand" Diels-Alder). masterorganicchemistry.comijcrcps.com The methyl groups at positions 2 and 7 of this compound are electron-donating. These groups increase the electron density of the diene and raise the energy of its Highest Occupied Molecular Orbital (HOMO). chemistrysteps.comijcrcps.com This leads to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction. ijcrcps.com

Steric Influence: While electronically favorable, the isopropyl groups at the termini (C2 and C7) of the diene are sterically bulky. This steric hindrance can impede the approach of the dienophile, potentially slowing the reaction. libretexts.org Significant steric strain can also raise the energy barrier to adopting the required s-cis conformation, which could inhibit or prevent the reaction if the hindrance is extreme. libretexts.org

Other Pericyclic Reactions (e.g., Electrocyclizations)

Beyond cycloadditions, conjugated systems like this compound can undergo other pericyclic reactions, such as electrocyclizations. An electrocyclic reaction is a concerted, intramolecular process that forms a sigma bond between the termini of a linear conjugated system, creating a new ring. masterorganicchemistry.com

For a system with 6π electrons, such as the conjugated portion of this compound, the ring-closure reaction under thermal conditions is stereospecific and proceeds via a disrotatory motion. masterorganicchemistry.com In this process, the orbitals at the ends of the π-system rotate in opposite directions (one clockwise, the other counter-clockwise) to form the new σ-bond. The (3Z,5Z) geometry of the starting diene directly determines the stereochemistry of the resulting cyclohexadiene product, leading to a cis relationship between the substituents on the newly formed sp³-hybridized carbons. While the ring-closing of acyclic dienes can be thermodynamically unfavorable due to ring strain, it can be driven by the specific substitution pattern of the diene. masterorganicchemistry.com

Metal-Catalyzed Transformations

Transition metal catalysis provides powerful methods for the selective functionalization of unsaturated molecules like dienes, often with outcomes that are not achievable through other means.

Hydrofunctionalization Reactions (e.g., Regioselective Hydroboration)

Hydroboration is a reaction that adds a hydrogen-boron bond across a double bond. While the hydroboration of simple alkenes is well-established, the reaction with conjugated dienes offers multiple potential outcomes (1,2-addition vs. 1,4-addition). Metal catalysis is crucial for controlling the regioselectivity of this transformation. organic-chemistry.org

For 1,3-dienes, nickel-catalyzed hydroboration has emerged as a highly effective method for achieving selective 1,4-addition. organic-chemistry.org In this reaction, a hydrogen atom adds to one end of the conjugated system (C3) and the boryl group (from a reagent like pinacolborane, HBpin) adds to the other end (C6). This process results in the formation of an allylic boronate, with the double bond migrating to the center of the original diene system (C4-C5). organic-chemistry.org

Studies have shown that catalysts such as a combination of Ni(cod)₂ and the ligand PCy₃ can efficiently promote the 1,4-hydroboration of various 1,3-dienes. organic-chemistry.org The reaction is not only regioselective but also highly stereoselective, typically yielding the (Z)-allylboronate product. organic-chemistry.org The regioselectivity generally favors the addition of the boron moiety to the less sterically hindered carbon of the diene. organic-chemistry.org For this compound, the two ends of the conjugated system are sterically similar, which could lead to a mixture of products, although subtle electronic or steric preferences might favor one regioisomer.

Table 2: Expected Outcome of Metal-Catalyzed 1,4-Hydroboration
SubstrateReagentsReaction TypeExpected Major ProductKey Features
This compoundPinacolborane (HBpin), Ni(cod)₂/PCy₃ catalyst1,4-Hydroboration(Z)-2,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-3-eneRegioselectivity: 1,4-addition across the diene system. organic-chemistry.orgStereoselectivity: Formation of a (Z)-alkene. organic-chemistry.org

Post-Synthesis Cross-Coupling Reactions

While many cross-coupling methods are employed for the synthesis of conjugated dienes themselves, these powerful palladium-catalyzed reactions can also be utilized for the post-synthesis functionalization of existing diene scaffolds. organic-chemistry.orgorganic-chemistry.orgmdpi.com Reactions like the Heck, Suzuki, and Stille couplings offer pathways to introduce additional carbon-carbon bonds, further elaborating the molecular structure.

The Heck reaction , which couples unsaturated halides with alkenes, can be applied to conjugated dienes. wikipedia.orgacs.org In such a process, the reaction of an aryl or vinyl halide with this compound would proceed via carbopalladation to form a π-allyl palladium intermediate. nih.gov Subsequent β-hydride elimination can lead to the formation of a more highly substituted conjugated diene. nih.gov The regioselectivity of the initial addition and the geometry of the resulting double bond are influenced by the specific catalyst, ligands, and reaction conditions employed.

The Suzuki coupling is a versatile method for forming C-C bonds by reacting an organoborane with an organohalide. wikipedia.orglibretexts.org While typically used to construct dienes from vinylboronic acids and vinyl halides, a pre-existing diene could potentially be functionalized if it were first converted to a vinyl halide or vinylboronate derivative. The reaction is known for its stereospecificity, generally proceeding with retention of the double bond geometry of the starting materials. wikipedia.orgharvard.edu

Similarly, the Stille coupling joins an organostannane with an organic halide. openochem.orgwikipedia.orglibretexts.org This reaction is noted for its excellent functional group tolerance. openochem.orgorganic-chemistry.org For a compound like this compound, this would again necessitate prior conversion to a vinyl halide or triflate to act as a coupling partner for an organostannane, or conversion to a vinylstannane to couple with a halide.

Table 1: Overview of Potential Post-Synthesis Cross-Coupling Reactions
ReactionTypical ReagentsCatalyst SystemPotential Outcome for Diene System
Heck ReactionAryl/Vinyl Halide, Base (e.g., Et3N)Pd(0) source (e.g., Pd(OAc)2), Phosphine (B1218219) LigandArylation or vinylation of the diene, yielding a more substituted 1,3-diene. nih.gov
Suzuki CouplingVinyl/Aryl Boronic Acid or Ester, BasePd(0) source (e.g., Pd(PPh3)4)Requires prior conversion of the diene to a vinyl halide/triflate for coupling. libretexts.orgharvard.edu
Stille CouplingOrganostannane (e.g., R-SnBu3)Pd(0) source (e.g., Pd(PPh3)4)Requires prior conversion of the diene to a vinyl halide/triflate for coupling. wikipedia.orglibretexts.org

Photochemical Reactions of Alkylated Dienes and Bicyclobutane Formation

Conjugated dienes undergo characteristic photochemical reactions, most notably electrocyclic reactions. Upon irradiation with ultraviolet light, this compound is expected to undergo a conrotatory 4π-electron cyclization. This intramolecular photocyclization would lead to the formation of a substituted cyclobutene (B1205218). Specifically, the (Z,Z)-geometry of the starting diene would dictate the formation of cis-3,4-di(isopropenyl)cyclobutene.

Further irradiation can induce more complex transformations. The resulting cyclobutene or the diene itself can undergo [2+2] cycloadditions to furnish highly strained bicyclic structures. The photoinduced formation of bicyclobutane derivatives from conjugated dienes is a known, though less common, pathway that involves the interaction of both double bonds. More frequently, bicyclo[2.2.0]hexane derivatives can be synthesized via the Diels-Alder reaction of an in-situ formed cyclobutadiene, which itself can be generated from a suitable precursor. These bicyclic systems, including bicyclo[2.1.1]hexanes and bicyclo[3.1.0]hexanes, are valuable as conformationally restricted scaffolds in medicinal chemistry.

Table 2: Expected Photochemical Cyclization Products
Starting MaterialReaction TypeConditionsPredicted Major Product
This compound4π ElectrocyclizationUV Irradiation (hν)cis-3,4-di(isopropenyl)cyclobutene

Electrophilic Additions (e.g., Halogenation with Stereochemical Control)

The conjugated system of this compound is susceptible to electrophilic attack. A classic example is the addition of halogens like bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a resonance-stabilized allylic carbocation intermediate after the initial formation of a cyclic halonium ion. This delocalized cation allows for nucleophilic attack at two different positions, leading to a mixture of 1,2- and 1,4-addition products.

The stereochemistry of the addition is typically anti, meaning the two halogen atoms add to opposite faces of the diene plane. For this compound, halogenation would yield a mixture of diastereomeric products. The major products are often the thermodynamically more stable 1,4-adducts, which typically have an E-configuration for the remaining double bond.

Reaction Pathway for Halogenation:

Initial Attack: The π-bond attacks a halogen molecule (X₂), displacing a halide ion (X⁻) and forming a cyclic halonium ion intermediate.

Carbocation Formation: The halonium ion opens to form a resonance-stabilized secondary allylic carbocation.

Nucleophilic Attack: The halide ion (X⁻) attacks the carbocation at either the C2 or C4 position of the allylic system.

1,2-Addition: Attack at the adjacent carbon results in a 1,2-dihaloalkene.

1,4-Addition: Attack at the terminal carbon of the conjugated system results in a 1,4-dihaloalkene, with the double bond shifting to the central position.

Table 3: Predicted Products of Electrophilic Halogenation
Reagent1,2-Addition Product1,4-Addition ProductKey Stereochemical Feature
Br25,6-Dibromo-2,7-dimethyl-3-octene3,6-Dibromo-2,7-dimethyl-4-octeneAnti-addition; mixture of diastereomers. libretexts.orgnih.gov
HCl5-Chloro-2,7-dimethyl-3-octene3-Chloro-2,7-dimethyl-4-octeneMarkovnikov addition to form the most stable allylic cation.

Oxidative and Reductive Transformations of Diene Systems

The double bonds in this compound can be readily transformed through oxidation or reduction, leading to a variety of functionalized products.

Oxidative Transformations: Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), cause oxidative cleavage of the diene system. This reaction breaks both double bonds of the diene. Since the internal carbons of the diene (C4 and C5) are bonded to hydrogen, they will be oxidized to carboxylic acids. The terminal carbons of the diene system (C3 and C6) are each bonded to another carbon, so they will be oxidized to ketones. Therefore, the oxidative cleavage of this compound would be expected to produce two molecules of 2-oxobutanoic acid.

Reductive Transformations: The reduction of conjugated dienes can be achieved through several methods, yielding alkenes or fully saturated alkanes.

Catalytic Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), hydrogen gas (H₂) will reduce both double bonds to yield the fully saturated alkane, 2,7-dimethyloctane.

Diimide Reduction: Reduction with diimide (N₂H₂), generated in situ from hydrazine, is a metal-free alternative that also reduces the diene to the corresponding alkane. The reaction is thought to proceed via a concerted transfer of two hydrogen atoms to one of the double bonds. organic-chemistry.orgwikipedia.org

Dissolving Metal Reduction: A sodium or lithium metal reduction in liquid ammonia (B1221849) (a Birch-type reduction), typically with an alcohol proton source, can lead to selective reduction. For conjugated dienes, this method often produces a mixture of products, with the potential for 1,4-reduction to yield a non-conjugated alkene. wikipedia.org

Table 4: Summary of Oxidative and Reductive Transformations
TransformationReagents and ConditionsExpected Major Product
Oxidative CleavageKMnO4, H+, heat2-Oxobutanoic acid. nih.gov
Complete HydrogenationH2, Pd/C2,7-Dimethyloctane
Diimide ReductionN2H2 (from hydrazine)2,7-Dimethyloctane. organic-chemistry.org
Dissolving Metal ReductionNa, NH3(l), EtOHMixture including 2,7-dimethyl-3-octene and 2,7-dimethyl-4-octene. wikipedia.org

Stereochemical Aspects in the Reactivity of 3z,5z 2,7 Dimethyl 3,5 Octadiene

Impact of (Z,Z) Configuration on Reaction Conformations and Transition State Geometries

The reactivity of a conjugated diene is intrinsically linked to its ability to adopt an s-cis or s-trans conformation, which refers to the orientation around the central single bond. For many pericyclic reactions, such as the Diels-Alder reaction, the s-cis conformation is a prerequisite for the reaction to occur. masterorganicchemistry.com

This steric strain in the s-cis conformer directly impacts the geometry of the transition state in reactions like the Diels-Alder cycloaddition. The approach of a dienophile would be sterically hindered, potentially leading to a higher activation energy and slower reaction rates compared to less substituted dienes. libretexts.org The transition state would likely be distorted to alleviate some of the steric clash, which in turn can influence the stereoselectivity of the reaction. For instance, in Diels-Alder reactions, bulky substituents on the diene can influence the endo/exo selectivity of the product. wikipedia.org

In electrocyclic reactions, the stereochemistry of the ring-closing or ring-opening is governed by the principle of orbital symmetry, as described by the Woodward-Hoffmann rules. For a thermal 4π-electron electrocyclization of a conjugated diene, a conrotatory motion of the termini is required. In the case of (3Z,5Z)-2,7-dimethyl-3,5-octadiene, this would lead to a cis-relationship between the two isopropyl groups in the resulting cyclobutene (B1205218) ring. Conversely, a photochemical 4π-electron electrocyclization would proceed via a disrotatory motion, resulting in a trans-relationship of the isopropyl groups.

Table 1: Conformational and Transition State Considerations for this compound

Reaction TypeRequired ConformationInfluence of (Z,Z) Configuration & Isopropyl GroupsExpected Impact on Transition State
Diels-Alder s-cisHigh steric hindrance, disfavoring the reactive conformer.Increased activation energy; potential for distorted geometry influencing endo/exo selectivity.
Thermal Electrocyclization (4π) s-cisHigh steric hindrance.Conrotatory motion leading to a cis-substituted cyclobutene.
Photochemical Electrocyclization (4π) s-cisHigh steric hindrance.Disrotatory motion leading to a trans-substituted cyclobutene.

Diastereoselectivity and Enantioselectivity in Chiral Diene Transformations

This compound is a prochiral molecule. The two faces of the planar diene system are enantiotopic. Reaction with a chiral reagent or in the presence of a chiral catalyst can therefore lead to the formation of enantiomerically enriched products.

The field of asymmetric catalysis offers powerful methods for achieving high levels of enantioselectivity in reactions involving dienes. nih.govfigshare.comcapes.gov.br For instance, enantioselective Diels-Alder reactions can be facilitated by chiral Lewis acids that coordinate to the dienophile, thereby creating a chiral environment and favoring the approach of the diene to one of the enantiotopic faces. nih.gov While specific studies on this compound are not prevalent, the principles of enantioselective catalysis are broadly applicable. A chiral catalyst could differentiate between the two faces of the diene, leading to the preferential formation of one enantiomer of the cycloadduct.

Similarly, diastereoselectivity can be induced in reactions with substituted dienes. If the diene or the reacting partner already contains a stereocenter, it can direct the formation of a new stereocenter, leading to a preponderance of one diastereomer. In the context of this compound, if it were to react with a chiral dienophile, the inherent chirality of the dienophile would likely favor the formation of one diastereomeric product over the other.

Furthermore, catalytic enantioselective hydroamination of dienes with pyrazoles has been achieved with high regio- and enantioselectivity using palladium catalysis. nih.gov Such methods could potentially be adapted for the enantioselective functionalization of this compound, leading to chiral allylic products. The success of such a reaction would depend on the ability of the chiral ligand on the metal to effectively control the facial selectivity of the diene despite the steric bulk of the isopropyl groups.

Configurational Stability and Isomerization Pathways (Thermal vs. Photochemical)

The (3Z,5Z) configuration of 2,7-dimethyl-3,5-octadiene is one of several possible geometric isomers. The stability of this isomer relative to others, such as the (3E,5Z) or (3E,5E) forms, is influenced by a balance of electronic and steric factors. Generally, trans double bonds are thermodynamically more stable than cis double bonds due to reduced steric strain. Therefore, the (3Z,5Z) isomer is likely to be less stable than its E-containing counterparts.

Isomerization between these forms can occur through thermal or photochemical pathways.

Thermal Isomerization: Under thermal conditions, rotation around the carbon-carbon double bonds is energetically prohibitive. However, isomerization can occur through other mechanisms, such as electrocyclization followed by a retro-electrocyclic reaction. For instance, this compound could undergo a thermal conrotatory electrocyclization to form cis-1,2-diisopropyl-3,4-dimethylcyclobutene. A subsequent thermal conrotatory ring-opening of this cyclobutene could, in principle, lead to the formation of the (3E,5E) isomer of the diene. However, the high temperatures required for such processes might also lead to decomposition. Some diene adducts have shown thermal stability up to 100°C, with deprotection occurring at higher temperatures. nih.gov

Photochemical Isomerization: Photochemical isomerization provides a lower-energy pathway for the interconversion of geometric isomers. youtube.com Upon absorption of a photon of suitable energy, a π-electron is promoted to a π* anti-bonding orbital, which weakens the double bond and allows for rotation around the carbon-carbon axis. youtube.com This process typically leads to a photostationary state, a mixture of isomers whose ratio depends on the absorption coefficients and quantum yields of the individual isomers at the wavelength of irradiation. nih.gov For this compound, irradiation would likely lead to a mixture of (3Z,5Z), (3E,5Z), and (3E,5E) isomers. The quantum yield of photoisomerization can be influenced by factors such as steric hindrance in the product, which can affect the de-conjugation of the π-system. acs.org

As mentioned earlier, photochemical excitation can also induce a disrotatory electrocyclization to yield the trans-substituted cyclobutene. This represents a competing pathway to E/Z isomerization. The relative efficiency of these two photochemical processes would depend on the specific excited state dynamics of the molecule.

Table 2: Potential Isomerization and Cyclization Pathways

ConditionPrimary ProcessStereochemical Outcome for this compound
Thermal Electrocyclization/Retro-electrocyclizationPotential isomerization to (3E,5E) isomer via a cis-cyclobutene intermediate.
Photochemical E/Z IsomerizationFormation of a photostationary state containing (3E,5Z) and (3E,5E) isomers.
Photochemical 4π ElectrocyclizationFormation of trans-1,2-diisopropyl-3,4-dimethylcyclobutene via disrotatory ring closure.

Advanced Spectroscopic and Analytical Characterization of Diene Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the stereochemical elucidation of organic compounds, including the geometric isomers of 2,7-Dimethyl-3,5-octadiene. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of individual atoms, allowing for the differentiation between (Z) and (E) configurations.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of vinylic and allylic protons are particularly sensitive to the geometry of the double bonds. In conjugated dienes, the protons on the double bonds (vinylic protons) in a Z (cis) configuration typically resonate at a slightly different field compared to those in an E (trans) configuration. The coupling constant (J-value) between two vinylic protons on a Z double bond is smaller (typically 6-12 Hz) than for an E double bond (typically 12-18 Hz). For (3Z,5Z)-2,7-Dimethyl-3,5-octadiene, the symmetry of the molecule simplifies the spectrum. The chemical shifts of the olefinic protons are crucial for confirming the Z,Z geometry.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, especially the sp²-hybridized carbons of the diene and the adjacent sp³-hybridized (allylic) carbons, are diagnostic of stereochemistry. The "gamma-gauche effect" is a key principle, where a substituent in a cis (or Z) arrangement causes an upfield shift (to a lower ppm value) for the carbons two bonds away, compared to the corresponding trans (or E) isomer. Therefore, the allylic methyl and methine carbons in the (3Z,5Z) isomer would be expected to show shifts at a higher field than those in the (3E,5E) or (3E,5Z) isomers.

Interactive Data Table: Representative NMR Data for Diene Stereoisomers Note: Specific experimental data for this compound is not widely published. The values below are estimated based on data for analogous structures like (3Z,5Z)-3,5-octadiene and general principles of NMR spectroscopy.

Nucleus Atom Type Expected Chemical Shift (δ) for (3Z,5Z)-isomer (ppm) Key Differentiating Feature
¹HVinylic (C3-H, C4-H)~5.4 - 6.0Smaller J-coupling constants for Z,Z vs E,E.
¹HAllylic (C2-H, C7-H)~2.5 - 3.0Shift influenced by cis/trans configuration.
¹HMethyl (C1, C8)~1.0 - 1.2May show subtle shifts between isomers.
¹³CVinylic (C3, C4, C5, C6)~125 - 135Sensitive to substitution and geometry.
¹³CAllylic (C2, C7)~28 - 35Upfield shift in Z-isomers due to steric effects.
¹³CMethyl (C1, C8)~20 - 25Upfield shift in Z-isomers due to steric effects.

Mass Spectrometry Techniques (GC-MS, HR-ESI-MS) for Structural Confirmation

Mass spectrometry (MS) is vital for confirming the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the analysis of individual isomers within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first separated into its components by the gas chromatograph. The different stereoisomers of 2,7-Dimethyl-3,5-octadiene, having slightly different physical properties, can often be separated on an appropriate GC column. researchgate.net As each isomer elutes from the column, it enters the mass spectrometer, which provides a mass spectrum. The electron ionization (EI) mass spectrum for this compound is expected to show a molecular ion (M⁺) peak corresponding to its molecular weight (138.25 g/mol ). nih.gov The fragmentation pattern, which results from the breakdown of the molecular ion, provides structural clues. Common fragmentations for dienes include allylic cleavage and retro-Diels-Alder reactions, although the latter is more characteristic of cyclic dienes. researchgate.net The mass spectra of different geometric isomers are often very similar, making separation by GC crucial for their individual identification. nist.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): While ESI is a soft ionization technique typically used for larger, more polar molecules, it can be employed for nonpolar compounds under certain conditions, often forming adducts like [M+Na]⁺. rsc.orgnih.gov The key advantage of high-resolution MS is its ability to measure mass-to-charge ratios (m/z) with very high accuracy (typically to four or more decimal places). rsc.org This allows for the determination of the exact elemental formula of the ion, confirming that the compound is indeed C₁₀H₁₈ and distinguishing it from other compounds with the same nominal mass. lookchem.com This technique is particularly powerful for confirming the identity of a synthesized compound or an unknown isolated from a complex mixture.

Interactive Data Table: Expected Mass Spectrometry Data for 2,7-Dimethyl-3,5-octadiene

Technique Ion Type Expected m/z Significance
GC-MS (EI)Molecular Ion [M]⁺138Confirms the nominal molecular weight.
GC-MS (EI)Fragment Ion [M-CH₃]⁺123Loss of a methyl group.
GC-MS (EI)Fragment Ion [M-C₃H₇]⁺95Loss of an isopropyl group (allylic cleavage).
HR-ESI-MSProtonated Molecule [M+H]⁺139.1481Provides exact mass for formula C₁₀H₁₉⁺.
HR-ESI-MSSodiated Adduct [M+Na]⁺161.1301Provides exact mass for formula C₁₀H₁₈Na⁺.

Chromatographic Methods for Isomer Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the various stereoisomers of 2,7-Dimethyl-3,5-octadiene and assessing the purity of the (3Z,5Z) isomer.

Gas Chromatography (GC): Due to their volatility, the geometric isomers of 2,7-Dimethyl-3,5-octadiene are well-suited for separation by high-resolution capillary gas chromatography. The choice of stationary phase is critical. Non-polar stationary phases (like those with dimethylpolysiloxane) will separate isomers based on their boiling points. More polar stationary phases (like those containing cyanopropyl groups) can provide enhanced selectivity based on dipole-dipole interactions, often leading to better resolution of cis and trans isomers. nih.gov The (3Z,5Z), (3E,5Z), and (3E,5E) isomers will exhibit different retention times, allowing for their quantification and the assessment of isomeric purity. researchgate.net

Chiral Gas Chromatography: While this compound itself is not a chiral molecule, chiral chromatography is the overarching field for separating all types of stereoisomers, including geometric isomers in some contexts and, more critically, enantiomers if a chiral center were present. gcms.czaocs.org The separation of geometric isomers is typically achieved with standard (achiral) capillary columns as described above. researchgate.net However, should a synthetic pathway introduce a chiral center or if the compound were used as a ligand in asymmetric catalysis, chiral GC columns with stationary phases containing chiral selectors (like derivatized cyclodextrins) would be required to separate the resulting enantiomers. nih.govnih.gov Such separation is crucial as different enantiomers can have vastly different biological activities. nih.gov

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Elucidating Conjugation and Molecular Structure

Vibrational and electronic spectroscopy provide valuable information about the functional groups and the conjugated π-electron system of the diene.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific bonds and functional groups. For this compound, key absorptions include:

C=C Stretch: The conjugated diene system gives rise to one or two absorption bands in the 1600-1650 cm⁻¹ region. These are often stronger than the bands for isolated alkenes.

=C-H Bending: The stereochemistry of the double bonds can be inferred from the out-of-plane C-H bending vibrations. A Z (cis) double bond typically shows a broad, strong band around 675-730 cm⁻¹. The absence of a strong band around 960-970 cm⁻¹, which is characteristic of an E (trans) double bond, would support the (3Z,5Z) assignment.

sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹ confirm the presence of the methyl and methine groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing conjugated systems. The π → π* electronic transition in conjugated dienes absorbs UV light at a longer wavelength (λmax) compared to non-conjugated dienes. libretexts.org The λmax for 1,3-butadiene (B125203) is 217 nm. Adding alkyl substituents increases the λmax by approximately 5 nm per substituent. Based on Woodward-Fieser rules, the expected λmax for a disubstituted conjugated diene like this compound would be in the range of 225-245 nm. youtube.com This absorption confirms the presence of the conjugated diene chromophore. The (E,E) isomer typically has a slightly longer λmax and a higher molar absorptivity (ε) than the (Z,Z) isomer due to greater planarity and orbital overlap. libretexts.org

Interactive Data Table: Expected Vibrational and Electronic Spectroscopy Data

Technique Feature Expected Value / Region Structural Interpretation
IRC=C Stretch (conjugated)~1630-1650 cm⁻¹Confirms conjugated diene system.
IR=C-H Bend (out-of-plane)~700 cm⁻¹Characteristic of Z (cis) double bonds.
IRC-H Stretch (sp³)~2870-2960 cm⁻¹Presence of alkyl (methyl, isopropyl) groups.
UV-Visλmax~230 - 240 nmConfirms π → π* transition of the conjugated system.

Computational and Theoretical Studies of 3z,5z 2,7 Dimethyl 3,5 Octadiene and Diene Chemistry

Quantum Chemical Calculations (e.g., DFT, Ab initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules like (3Z,5Z)-2,7-Dimethyl-3,5-octadiene. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.

DFT methods, with various functionals such as B3LYP and M06-2X, are widely used to predict the geometric parameters (bond lengths, bond angles, and dihedral angles) and thermodynamic properties of conjugated dienes. For this compound, DFT calculations would likely be employed to determine the most stable conformation and the relative energies of its various isomers.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for calculating electronic energies and properties, albeit at a greater computational cost. These methods can provide benchmark data for the electronic structure of conjugated dienes.

A hypothetical DFT study on this compound could yield data similar to that presented in the table below, which is based on typical values for substituted conjugated dienes.

Table 1: Hypothetical Calculated Geometric and Electronic Properties of this compound using DFT (B3LYP/6-31G)*

PropertyCalculated Value
C3=C4 Bond Length~1.35 Å
C5=C6 Bond Length~1.35 Å
C4-C5 Bond Length~1.46 Å
C-H Bond Lengths~1.09 - 1.10 Å
C-C-C Bond Angles~120 - 125°
Dihedral Angle (C3-C4-C5-C6)~180° (for a planar conformation)
Dipole Moment~0.1 - 0.3 D
HOMO Energy~-8.5 eV
LUMO Energy~-0.5 eV
HOMO-LUMO Gap~8.0 eV

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving conjugated dienes. For this compound, this would involve studying reactions such as electrophilic additions, pericyclic reactions (like Diels-Alder and electrocyclization), and polymerizations.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, in a hypothetical study of the Diels-Alder reaction between this compound and a dienophile, computational methods could be used to locate the transition state structure and calculate its energy. This would provide insights into the feasibility and kinetics of the reaction.

Table 2: Hypothetical Calculated Activation Energies for Reactions of a Substituted Octadiene

Reaction TypeDienophile/ReagentComputational MethodCalculated Activation Energy (kcal/mol)
Diels-AlderMaleic AnhydrideDFT (B3LYP/6-31G*)~15 - 20
Electrocyclization(thermal, conrotatory)CASSCF/CASPT2~30 - 35
Electrophilic AdditionHBrMP2/aug-cc-pVTZ~10 - 15

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For this compound, the HOMO would be associated with the π-system of the conjugated diene. In a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile would be the dominant factor in determining the reaction's feasibility. The energies and symmetries of these frontier orbitals dictate the course of the reaction.

Computational methods can be used to calculate the energies and visualize the shapes of the HOMO and LUMO of this compound. This information can then be used to predict its reactivity in various pericyclic reactions.

Stereochemical Control and Regioselectivity Prediction through Computational Modeling

Computational modeling is a valuable tool for predicting the stereochemical and regiochemical outcomes of reactions involving conjugated dienes. In the case of this compound, this would be particularly relevant for reactions that can lead to multiple stereoisomers or regioisomers.

For example, in a Diels-Alder reaction, the stereochemistry of the product is determined by the endo/exo selectivity. Computational methods can be used to calculate the energies of the transition states leading to the endo and exo products. The product that is formed through the lower energy transition state is predicted to be the major product.

Similarly, the regioselectivity of electrophilic additions to the diene can be predicted by calculating the relative stabilities of the possible carbocation intermediates. The more stable carbocation will be formed preferentially, leading to the major regioisomer.

Photophysical Properties and Excited State Dynamics Simulations

The photophysical properties and excited state dynamics of conjugated dienes are of significant interest, particularly in the context of photochemistry and materials science. Computational methods can be used to simulate the behavior of molecules like this compound upon absorption of light.

Time-Dependent Density Functional Theory (TD-DFT) is a commonly used method for calculating the excitation energies and oscillator strengths of electronic transitions. This allows for the prediction of the molecule's UV-Vis absorption spectrum.

Furthermore, excited state dynamics simulations, using methods such as trajectory surface hopping, can be employed to model the relaxation pathways of the molecule after it has been excited to a higher electronic state. This can provide insights into photochemical reactions, such as photoisomerization or electrocyclization.

Research on Derivatives and Analogues of 3z,5z 2,7 Dimethyl 3,5 Octadiene

Synthesis and Reactivity of Related Alkylated (Z,Z)-Dienes

The synthesis of conjugated (Z,Z)-dienes presents a significant challenge in organic chemistry due to the thermodynamic instability of the Z-isomers compared to their E-counterparts, which often leads to competing Z→E isomerization. nih.gov Despite these hurdles, several stereoselective methods have been developed to access these valuable structures.

A notable advancement is the palladium-catalyzed dienylation using sulfolene as a diene source. By carefully selecting the ligand, this method allows for a stereodivergent synthesis. While a palladium catalyst with 1,2-(diphenylphosphino)-benzene (dppbz) as a ligand produces E-dienes, switching the ligand to Xantphos enables a highly Z-selective dienylation. nih.gov This Z-selective process tolerates a wide array of substrates, including those with alkyl groups, demonstrating its utility in creating alkylated (Z,Z)-dienes. nih.gov

Other synthetic strategies include the tandem alkylation of alkynes followed by a Wittig reaction to produce 1Z,5Z-dienes. researchgate.net Furthermore, the titanium-catalyzed homocyclomagnification of 1,2-dienes has been employed to synthesize precursors for (5Z,9Z)-diene systems. researchgate.net The direct alkylation of allylic alcohols offers another route. For instance, the cross-coupling of (Z)-disubstituted allylic alcohols with alkynes can proceed with high selectivity, which is superior to the results obtained with the corresponding (E)-isomers. nih.gov

The reactivity of related (Z,Z)-diene systems is highlighted by the facile electrocyclization of (Z,Z)-3,5-octadiene-1,7-diyne derivatives. These compounds undergo two successive electrocyclic reactions to form stable, substituted naphthocyclobutadienes, a reaction pathway strongly implicated by computational studies. researchgate.net This demonstrates a unique reactivity pattern conferred by the (Z,Z)-diene configuration, which locks the molecule in a reactive conformation suitable for cyclization. researchgate.net

Table 1: Synthetic Methods for Alkylated (Z,Z)-Dienes
MethodCatalyst/ReagentSubstrate TypeKey FeatureReference
Stereodivergent DienylationPd/XantphosAryl/Vinyl Halides & SulfoleneHigh Z-selectivity by ligand control. nih.gov
Alkylation-Wittig Reaction-AlkynesTandem process to form 1Z,5Z-dienes. researchgate.net
Alkylation of Allylic AlcoholsClTi(Oi-Pr)3 / Grignard Reagent(Z)-Allylic Alcohols & AlkynesHigh stereoselectivity in C-C bond formation. nih.gov
Homo-cyclomagnesiationTi-catalystO-containing allenesForms 1Z,5Z-diene moieties with high stereoselectivity. researchgate.net

Functionalized Diene Derivatives

The incorporation of functional groups into the (Z,Z)-diene framework expands its synthetic utility. The palladium/Xantphos-catalyzed dienylation has proven effective for synthesizing Z-dienes bearing a variety of functionalities, including nitriles, halogens, aldehydes, ketones, and esters, with good yields and high stereoselectivity. nih.gov

The synthesis of functionalized dienes can also be achieved through various other olefination and coupling reactions. For example, lithiated allylic phosphonates react with aldehydes to give terminal 1,3-dienes, and the reaction of acetylated α-allenic alcohols with lithium bromide in the presence of a palladium catalyst yields substituted (Z,E)-2-bromo-1,3-dienes. organic-chemistry.org Gold-catalyzed reactions of vinyldiazo compounds with alkenylsilanes provide a route to skipped dienes where the silyl (B83357) group acts as a regio- and stereocontrolling element. nih.gov

More complex functionalized systems, such as guaiazulene-heterocycle hybrids, can be synthesized through multicomponent reactions. These reactions involve a zwitterionic intermediate generated from an isocyanide and dimethyl acetylenedicarboxylate, which is then trapped by a third component to form diverse heterocyclic structures attached to the diene-containing azulene (B44059) nucleus. clockss.org In the realm of natural product synthesis, the creation of a skipped diene motif was a key step in the total synthesis of bipolarolides A and B, which was followed by late-stage functionalizations like selenium dioxide-mediated allylic oxidation. acs.org

Table 2: Synthesis of Functionalized Diene Derivatives
Functional Group/Derivative TypeSynthetic MethodCatalyst/ReagentResulting StructureReference
Nitrile, Halogen, Aldehyde, Ketone, EsterPalladium-catalyzed DienylationPd/XantphosSubstituted (Z,Z)-Dienes nih.gov
BromoReaction of Allenic AcetatesPd(OAc)2 / LiBr(Z,E)-2-bromo-1,3-dienes organic-chemistry.org
SilylGold-catalyzed reactionJohnPhosAuCl / NaBArF4Skipped dienes nih.gov
Heterocycle (e.g., Furan, Dihydropyridine)Multicomponent Reaction-Guaiazulene-heterocycle hybrids clockss.org
Alcohol, EtherAllylic Oxidation, EtherificationSeO2, Electrochemical OxidationFunctionalized Bipolarolides acs.org

Comparative Studies with Other Diene Stereoisomers (E,E; E,Z) in Synthesis and Reactions

The stereochemistry of a diene profoundly influences its synthesis and reactivity. The synthesis of (Z,Z)-dienes is generally more challenging than that of their (E,E) or (E,Z) counterparts due to the higher thermodynamic stability of the E-isomers. nih.gov For example, the Z→E isomerization of one diene was calculated to have a Gibbs free energy change (ΔG) of –3.9 kcal/mol, indicating a strong thermodynamic preference for the E-isomer. nih.gov This necessitates kinetic control to achieve high Z-selectivity in synthesis, as demonstrated by the ligand-driven stereodivergent dienylation where the choice between dppbz and Xantphos ligands dictates the E or Z outcome, respectively. nih.gov

In terms of reactivity, a key difference between stereoisomers is observed in pericyclic reactions like the Diels-Alder cycloaddition. The Diels-Alder reaction requires the diene to adopt an s-cis conformation. wikipedia.org For (E,E)-dienes, such as (E,E)-2,4-hexadiene, adopting the s-cis conformation is relatively facile, allowing them to readily participate in these reactions to form cyclohexene (B86901) derivatives. pdx.edu

Conversely, for a (Z,Z)-diene like (3Z,5Z)-2,7-Dimethyl-3,5-octadiene, adopting the necessary s-cis conformation leads to severe steric clashes between the inner substituents (the methyl groups at C2 and C7) and the protons on the diene backbone. This steric hindrance significantly raises the energy barrier for reaching the reactive s-cis conformation, making (Z,Z)-dienes much less reactive in Diels-Alder reactions compared to their (E,E) and (E,Z) isomers. While bulky substituents at the internal C2 or C3 positions of a butadiene can sometimes accelerate the reaction by destabilizing the s-trans form, bulky terminal substituents (at C1 and C4) generally decrease the reaction rate by impeding the approach of the dienophile. wikipedia.org In the case of this compound, the terminal alkyl groups are bulky, further disfavoring the reaction.

Table 3: Comparison of Diene Stereoisomers
Property(Z,Z)-Isomers (e.g., this compound)(E,E)-Isomers(E,Z)-IsomersReference
Thermodynamic Stability Less stable; prone to Z→E isomerization.More stable.Intermediate stability. nih.gov
Synthesis Challenging; requires kinetic control and specific catalysts (e.g., Pd/Xantphos).More straightforward; often the thermodynamic product.Synthesis requires stereocontrol. nih.gov
Diels-Alder Reactivity Very low reactivity due to severe steric hindrance in the required s-cis conformation.High reactivity as the s-cis conformation is easily accessible.Reactive, with stereochemical outcomes depending on the specific dienophile. wikipedia.org
Conformational Preference Strongly prefers s-trans conformation.s-trans is preferred, but the barrier to s-cis is low.Prefers s-trans conformation. wikipedia.org

Applications in Advanced Organic Synthesis and Materials Science

Utilization of (3Z,5Z)-2,7-Dimethyl-3,5-octadiene as a Building Block in Complex Molecule Synthesis

The conjugated diene system is a cornerstone of organic synthesis, and this compound, with its specific stereochemistry, presents itself as a valuable, though underexplored, building block for the construction of complex molecular architectures. The reactivity of its diene core allows for a variety of transformations, making it a potentially versatile intermediate in multi-step syntheses.

The primary reaction manifold for conjugated dienes is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings with high stereocontrol. The (3Z,5Z)-configuration of the diene would influence the stereochemical outcome of such cycloadditions, affording specific diastereomers of the resulting cyclohexene (B86901) derivatives. These products can then serve as precursors to a wide range of more complex structures.

Furthermore, the double bonds can undergo a variety of other addition reactions, including hydrogenation, halogenation, and hydrohalogenation, to introduce further functionality. The presence of the methyl groups at the termini of the diene system can also influence the regioselectivity of these reactions. While specific studies on this compound are not extensively documented, the general reactivity of related (Z,Z)-dienes suggests its utility in synthetic campaigns targeting molecules with specific stereochemical requirements.

Potential in Polymerization and Advanced Material Applications (focus on the diene structural motif)

The diene structural motif is fundamental to the field of polymer chemistry. Conjugated dienes are key monomers in the production of a wide variety of elastomers and other polymeric materials. The specific geometry of the double bonds in the monomer unit can have a profound impact on the properties of the resulting polymer.

For instance, the polymerization of isoprene (B109036), a structurally related diene, can lead to polyisoprene with different stereochemistries, such as cis-1,4-polyisoprene (the primary component of natural rubber) and trans-1,4-polyisoprene (gutta-percha), which have vastly different physical properties. By analogy, the polymerization of this compound could potentially lead to novel polymeric materials with unique properties imparted by the specific stereochemistry and substitution pattern of the monomer.

Use as a Model Compound for Fundamental Studies in Organic Reaction Mechanisms and Stereochemistry

The well-defined stereochemistry of this compound makes it an excellent candidate for use as a model compound in fundamental studies of organic reaction mechanisms and stereochemistry. The fixed (Z,Z)-configuration of the double bonds provides a rigid framework to investigate the stereochemical course of various reactions.

For example, studying the Diels-Alder reaction with this diene could provide valuable insights into the subtle stereoelectronic effects that govern the endo/exo selectivity and facial selectivity of the cycloaddition. The steric hindrance provided by the terminal isopropyl groups could also be probed to understand its influence on reaction rates and outcomes.

Furthermore, the compound could be used to study the mechanisms of electrophilic additions, pericyclic reactions beyond the Diels-Alder, and metal-catalyzed transformations. By systematically varying reaction conditions and reagents and analyzing the stereochemistry of the products, a deeper understanding of how substrate stereochemistry directs reaction pathways can be achieved. While detailed mechanistic studies on this specific compound are not prevalent in the literature, its structural features make it a promising subject for such investigations.

Role in the Synthesis of Specific Natural Product Scaffolds

Many natural products contain complex carbon skeletons that are often assembled biosynthetically through intricate cascade reactions. The synthesis of such molecules in the laboratory often relies on biomimetic strategies that mimic these natural pathways. Conjugated dienes are common structural motifs in a variety of natural products and their biosynthetic precursors.

While there is no direct evidence in the available literature of this compound being a direct precursor or intermediate in the synthesis of a specific natural product, its structural elements are found in various natural compounds. For instance, the synthesis of certain pheromones and other biologically active molecules involves the construction of substituted octadiene frameworks. ias.ac.in

The iterative assembly of bifunctional building blocks is a common strategy in the biosynthesis of polyene natural products. nih.gov The (3Z,5Z)-diene moiety could potentially be incorporated into such synthetic strategies to access specific natural product scaffolds. The development of synthetic methodologies that utilize building blocks like this compound could open new avenues for the efficient total synthesis of complex natural products. rsc.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the structure and stereochemistry of (3Z,5Z)-2,7-Dimethyl-3,5-octadiene?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify methyl groups (δ 1.5–2.0 ppm for allylic CH3_3) and double-bond positions. NOESY can confirm Z-configuration by detecting spatial proximity between substituents on adjacent double bonds .
  • Infrared (IR) Spectroscopy : Analyze C=C stretching vibrations (1650–1680 cm1^{-1}) to confirm conjugation and substituent effects .
  • Gas Chromatography–Mass Spectrometry (GC-MS) : Employ retention indices and fragmentation patterns to verify molecular weight and isomer purity, as demonstrated for structurally similar dienes like (5E)-3-Ethyl-1,5-octadiene .

Q. What synthetic routes are recommended for this compound in academic laboratories?

  • Methodological Answer :

  • Wittig Reaction : Use methyl-substituted alkenyl phosphonium ylides and carbonyl precursors under controlled temperatures (60–80°C) to achieve stereoselectivity. Triphenylphosphine is a common catalyst .
  • Cross-Metathesis : Apply Grubbs catalyst to couple pre-formed Z-configured alkenes, ensuring minimal isomerization by optimizing reaction time and solvent polarity .
  • Table 1 : Comparison of key parameters for synthesis methods.
MethodKey ParametersStereoselectivity ControlReference
Wittig ReactionTemperature, ylide stabilityModerate
Cross-MetathesisCatalyst choice (e.g., Grubbs 2nd)High

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on the thermodynamic stability of this compound isomers?

  • Methodological Answer :

  • Hybrid DFT/MD Studies : Perform density functional theory (DFT) calculations to model isomer stability, followed by molecular dynamics (MD) simulations to assess solvent effects. Validate with experimental data from differential scanning calorimetry (DSC) or GC-MS retention times .
  • Error Analysis : Compare calculated activation energies with kinetic data from isomerization experiments. Discrepancies may arise from solvent interactions or unaccounted steric effects in simulations .

Q. What experimental designs are optimal for studying the reactivity of this compound in Diels-Alder reactions under varying steric and electronic conditions?

  • Methodological Answer :

  • Substrate Screening : Test dienophiles with differing electronic profiles (e.g., electron-deficient vs. electron-rich) to evaluate regioselectivity. Monitor reaction progress via 1^1H NMR or HPLC .
  • Steric Maps : Use X-ray crystallography or computational modeling to map steric hindrance around the diene’s methyl groups. Correlate with reaction rates using Eyring plots .

Q. What strategies address challenges in achieving high Z,Z-selectivity during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to enforce Z-configuration during bond formation. Remove auxiliaries post-synthesis via hydrolysis .
  • Low-Temperature Quenching : Terminate metathesis or coupling reactions rapidly at –20°C to prevent thermal isomerization of double bonds .

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